Deschlorothricin is synthesized from thricin, which is obtained from Streptomyces species. The initial isolation of thricin was reported in the mid-20th century, and subsequent modifications led to the development of deschlorothricin. The compound's unique structure and mechanism of action make it a subject of interest in pharmacological studies.
Deschlorothricin is classified as a polypeptide antibiotic. It exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a valuable candidate for further research in antibiotic development.
The synthesis of deschlorothricin typically involves chemical modification of thricin. Various methods have been explored, including:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and confirm the identity of the synthesized compound.
Deschlorothricin has a complex molecular structure characterized by multiple peptide bonds and a specific arrangement of functional groups that contribute to its antibacterial activity. The molecular formula can be represented as .
Deschlorothricin undergoes various chemical reactions that can affect its stability and activity:
The stability of deschlorothricin under different environmental conditions is crucial for its application as an antibiotic. Studies have shown that maintaining optimal pH and temperature can enhance its shelf life and performance.
Deschlorothricin exerts its antibacterial effects primarily by disrupting bacterial cell wall synthesis. It binds to specific targets within the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
Deschlorothricin has several scientific uses:
The biosynthetic machinery for deschlorothricin (a chlorothricin derivative lacking chlorine) is encoded within a 122 kb contiguous DNA region in Streptomyces antibioticus DSM 40725. This cluster was definitively mapped through targeted gene inactivation and complementation studies, confirming its essential role in chlorothricin/deschlorothricin assembly. The fully sequenced 111,989 bp segment harbors 42 open reading frames (ORFs), with 35 genes functionally assigned to the biosynthetic pathway [1] [2]. The locus is archived under GenBank accession DQ116941.2 in the MIBiG database (BGC0000036), though its annotation status is flagged as "questionable" due to residual functional ambiguities [2].
Bioinformatic analysis reveals a sophisticated genetic layout coordinating deschlorothricin production. Key annotated ORFs include:
Table 1: Functional Annotation of Select ORFs in the Deschlorothricin Gene Cluster
Gene Identifier | Position (nt) | Predicted Function | Role in Biosynthesis |
---|---|---|---|
AAZ77673.1 | 5,200–10,470 | Type I Polyketide Synthase (PKS) | Core macrolactone chain extension |
AAZ77674.1 | 10,544–11,893 | Flavin-dependent halogenase | Chlorination (absent in deschlorothricin) |
AAZ77672.1 | 3,934–5,169 | Glycosyltransferase | D-olivose attachment to aglycone |
AAZ77670.1 | 2,256–2,876 | Unknown | Putative regulatory role |
AAZ77678.1 | 13,782–14,498 | O-Methyltransferase | Methylation of salicylate moiety |
AAZ77695.1 | 57,522–58,718 | Cytochrome P450 hydroxylase | Late-stage oxidative tailoring |
The cluster features modular Type I PKS genes (AAZ77693.1-AAZ77699.1) spanning >70 kb, alongside discrete enzymes for glycosylation, oxidation, and precursor synthesis. Notably, the halogenase gene (AAZ77674.1) inactivation explains deschlorothricin formation as a biosynthetic shunt product when chlorination is impaired [1] [2].
Spirotetronate ring formation—a hallmark of deschlorothricin—requires stereoselective intramolecular Diels-Alder (IMDA) reactions. Biochemical evidence indicates that a dedicated trans-acting Diels-Alderase (potentially encoded by an unannotated ORF within the cluster) catalyzes a [4+2] cycloaddition to generate the characteristic spirocyclic system. This enzymatic step is mechanistically analogous to AbyA5 in abyssomicin biosynthesis, which enforces precise stereochemistry unattainable via spontaneous cyclization [5] [9]. Tandem IMDA events are hypothesized to fold the nascent polyketide chain into the polycyclic framework prior to glycosylation [1].
A critical Baeyer-Villiger monooxygenase (BVMO) (e.g., AAZ77700.1, annotated as FAD-dependent oxygenase) inserts an oxygen atom into the macrocyclic ketone, converting it to a ring-expanded ester. This oxidation enhances scaffold complexity and precedes enoylpyruvate integration. The enoylpyruvate unit, derived from malonyl-CoA elongation, is tethered via a discrete acyl carrier protein (AAZ77675.1) and condensed through a terminal thioesterase domain (AAZ77688.1). This moiety contributes the C1-C3 fragment of the sidechain carboxylic acid [1] [5].
Deschlorothricin (C50H64O16) arises from three primary subunits:
The PKS system follows strict collinearity, where module sequence dictates substrate incorporation and processing. Each module minimally contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with integrated ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains enabling β-carbon processing:
Table 2: Modular Organization of Deschlorothricin PKS (Representative Modules)
Module | Gene Segment | Domains | Substrate | Modification Steps |
---|---|---|---|---|
Module 0 | AAZ77693.1 | KS-AT-ACP | Malonyl-CoA | None |
Module 1 | AAZ77693.1 | KS-AT-KR-DH-ACP | Methylmalonyl-CoA | Reduction, dehydration |
Module 4 | AAZ77694.1 | KS-AT-KR-DH-ER-ACP | Methylmalonyl-CoA | Full β-processing |
Module 8 | AAZ77696.1 | KS-AT-ACP-Thioesterase | Malonyl-CoA | Chain release |
This domain-module correspondence ensures programmed assembly of the chlorothricolide backbone. Heterologous expression of PKS genes in Streptomyces coelicolor M1146 confirms intact functionality, yielding deschlorothricin upon pathway refactoring [9].
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